methyl 2-methoxy-2-(2-oxocyclopentyl)acetate
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Overview
Description
Methyl 2-methoxy-2-(2-oxocyclopentyl)acetate: is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-2-(2-oxocyclopentyl)acetate typically involves the esterification of 2-methoxy-2-(2-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methoxy-2-(2-oxocyclopentyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 2-methoxy-2-(2-oxocyclopentyl)acetate has shown potential in various fields of research and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- Methyl 2-methoxy-2-(2-oxocyclohexyl)acetate
- Methyl 2-methoxy-2-(2-oxocyclobutyl)acetate
Comparison: Methyl 2-methoxy-2-(2-oxocyclopentyl)acetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes
Properties
CAS No. |
13158-01-5 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-methoxy-2-(2-oxocyclopentyl)acetate |
InChI |
InChI=1S/C9H14O4/c1-12-8(9(11)13-2)6-4-3-5-7(6)10/h6,8H,3-5H2,1-2H3 |
InChI Key |
WBQORVIVQHYSJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCC1=O)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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